molecular formula C18H17N3O3 B2762926 Ethyl 3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate CAS No. 385390-68-1

Ethyl 3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate

Cat. No. B2762926
CAS RN: 385390-68-1
M. Wt: 323.352
InChI Key: DSJMHKHUIJRJNR-UHFFFAOYSA-N
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Description

Ethyl 3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have a mechanism of action that affects biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of Ethyl 3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate is not fully understood. However, studies have shown that it can affect several biochemical and physiological processes. It has been found to inhibit the activity of certain enzymes and can also affect the expression of certain genes.
Biochemical and Physiological Effects:
Ethyl 3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate has been found to have several biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells and can also affect neurotransmitter release and synaptic plasticity. It has also been found to have anti-inflammatory properties and can reduce the production of certain cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate in lab experiments is its potential applications in cancer research and neuroscience. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on Ethyl 3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate. One direction is to further explore its potential applications in cancer research and neuroscience. Another direction is to investigate its mechanism of action and how it affects biochemical and physiological processes. Additionally, research can be conducted to optimize the synthesis method of this compound and to develop new derivatives with improved properties.

Synthesis Methods

Ethyl 3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate is synthesized using a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-cyano-1-hydroxy-3-methylpyridin-2(1H)-one with 2-aminobenzimidazole in the presence of a base. This reaction produces 4-cyano-1-(2-(1H-benzimidazol-2-yl)ethyl)-3-methylpyridin-2(1H)-one. The second step involves the reaction of this compound with ethyl bromoacetate in the presence of a base. This reaction produces ethyl 3-(4-cyano-1-(2-(1H-benzimidazol-2-yl)ethyl)-3-methylpyridin-2(1H)-yl)propanoate. The final step involves the hydrolysis of this compound to produce Ethyl 3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate.

Scientific Research Applications

Ethyl 3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate has been studied for its potential applications in scientific research. One of its main applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have potential applications in the field of neuroscience, where it has been studied for its effects on neurotransmitter release and synaptic plasticity.

properties

IUPAC Name

ethyl 3-(4-cyano-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-3-24-16(22)9-8-12-11(2)13(10-19)17-20-14-6-4-5-7-15(14)21(17)18(12)23/h4-7,20H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZAEZMGAQKFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C(=C2NC3=CC=CC=C3N2C1=O)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate

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